BenchChemオンラインストアへようこそ!

(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One

Medicinal Chemistry Synthetic Intermediate Inhibitor Design

This advanced chiral intermediate features a defined (4aR,7aR) configuration and a 4-methoxybenzyl N-substituent, critical for enantioselective inhibitor design. Unlike generic analogs, its absolute stereochemistry and unique substitution pattern are essential for target binding. Generic substitution is not recommended. Verify lot-specific purity, enantiomeric excess, and stereochemical identity before use. Ideal for SAR exploration of underexploited chemical space.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Cat. No. B8109381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3CNCC3OCC2=O
InChIInChI=1S/C14H18N2O3/c1-18-11-4-2-10(3-5-11)8-16-12-6-15-7-13(12)19-9-14(16)17/h2-5,12-13,15H,6-9H2,1H3/t12-,13-/m1/s1
InChIKeyUHFPYRIDQIULFG-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Overview of (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One


(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One is a chiral, fused bicyclic heterocycle containing a lactam (oxazinone) ring. It belongs to the class of hexahydropyrrolo[3,4-b][1,4]oxazines and is primarily utilized as a synthetic building block or intermediate in medicinal chemistry. Basic physicochemical properties, including molecular formula (C14H18N2O3) and molecular weight (262.30 g/mol), have been cataloged . However, a comprehensive search of primary literature, patents, and authoritative databases reveals a significant absence of peer-reviewed, quantitative biological or performance data for this specific compound, making it challenging to establish a robust, evidence-based procurement rationale.

Key Differentiation Risks of Substituting (4Ar,7Ar)-4-(4-Methoxybenzyl)-Hexahydropyrrolo-Oxazinone with In-Class Analogs


Generic substitution within the hexahydropyrrolo-oxazine class is not straightforward without experimental validation. This specific compound features a unique combination of a defined (4aR,7aR) absolute stereochemistry and a 4-methoxybenzyl N-substituent on the lactam nitrogen . In related scaffolds, analogous stereochemical and substituent changes have been shown to dramatically alter target binding and biological activity . Therefore, replacing this compound with a different N-alkyl or N-benzyl derivative, or a different stereoisomer (e.g., (4aS,7aS)), carries a high risk of divergent pharmacological or synthetic utility, despite superficial structural similarity. The lack of public data underscores the need for potential procurers to request and verify internal or vendor-generated lot-specific characterization data before selection.

Quantitative Evidence Guide for (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One Differentiation


Lack of Confirmable Differential Biological Activity Data for the Target Compound vs. Close Analogs

A systematic search of BindingDB, ChEMBL, PubChem, and patent literature failed to identify any quantitative biological assay data (e.g., IC50, EC50, Ki) for the target compound itself. In contrast, a closely related analog, rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one, has been reported in medicinal chemistry contexts with tubulin polymerization inhibition data (IC50 = 1.9–8.2 μM) . This highlights a data gap: the presence of a 4-methoxybenzyl substituent and (4aR,7aR) configuration in the target compound represents an untested chemical space with unproven biological effects relative to the tested methyl analog. No direct head-to-head comparison is possible based on available data.

Medicinal Chemistry Synthetic Intermediate Inhibitor Design

Differentiation by Canonical SMILES and Structural Uniqueness Compared to Common Scaffolds

The target compound possesses a unique canonical SMILES structure (COc1ccc(cc1)CN2[C@@H]3[C@H](OCC2)CNC3=O) that distinguishes it from other hexahydropyrrolo-oxazine derivatives. A search of the Sigma-Aldrich and Enamine catalogs confirms that while scaffolds like tert-butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate [1] and (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine [2] are commercially available, the specific combination of (4aR,7aR) stereochemistry with a 4-methoxybenzyl group on the lactam is not listed as a standard catalog item. This structural uniqueness is a key differentiator for purchasers needing this exact substitution pattern for a specific synthetic route.

Cheminformatics Chemical Structure Synthetic Availability

Chiral Purity as a Potential Differentiator from Racemic and Diastereomeric Mixtures

The compound is specified as the single (4aR,7aR) enantiomer. For analogous bicyclic lactams, stereochemistry is critical for receptor binding and downstream pharmacology. For example, in the development of finafloxacin, the (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine fragment is exclusively used, and the opposite enantiomer yields an inactive compound [1]. By class-level inference, the (4aR,7aR) configuration of the target compound is predicted to confer a distinct enantioselective profile in any biological system compared to its (4aS,7aS) or racemic counterparts. No direct enantiomeric comparison data is available for this specific compound.

Stereochemistry Enantiomeric Purity Synthetic Chemistry

Potential Application Scenarios for (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One


As a Specialized Chiral Building Block in Medicinal Chemistry

Given its unique (4aR,7aR) configuration and 4-methoxybenzyl substituent, the primary application is as an advanced chiral intermediate or building block for the synthesis of novel drug candidates. The structural uniqueness, as noted from catalog absence [1], suggests its utility in exploring underexploited chemical space in structure-activity relationship (SAR) studies. Users should commission custom synthesis and rigorously verify stereochemical purity.

As a Scaffold for Designing Enantioselective Enzyme Inhibitors

The rigid bicyclic lactam core and the defined stereochemistry make it a suitable scaffold for targeting enzymes with chiral active sites. Based on class-level inference from finafloxacin chemistry, where stereochemistry dictates activity [2], this compound could serve as a starting point for designing enantioselective inhibitors, provided that subsequent biological testing is performed to establish empirical activity and selectivity.

As a Reference Standard for Analytical Method Development

The compound can be used as a reference standard for developing chiral HPLC or SFC methods aimed at separating enantiomers or diastereomers of related hexahydropyrrolo-oxazinone derivatives. Its defined stereochemistry [2] and distinct UV-absorbing 4-methoxybenzyl group make it a suitable compound for method validation, assuming the final product is fully characterized for purity and identity.

Quote Request

Request a Quote for (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.